2,2'-Dinitro-4,4'-dimethylbiphenyl
Description
2,2'-Dinitro-4,4'-dimethylbiphenyl (C₁₄H₁₂N₂O₄) is a substituted biphenyl derivative featuring nitro (-NO₂) groups at the 2 and 2' positions and methyl (-CH₃) groups at the 4 and 4' positions. This compound is structurally characterized by its planar biphenyl backbone, with electron-withdrawing nitro groups and electron-donating methyl groups influencing its electronic and steric properties. It is primarily utilized in advanced material synthesis, including metal-organic frameworks (MOFs) and high-performance polymers, due to its ability to act as a ligand or monomer .
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-methyl-1-(4-methyl-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3 |
InChI Key |
HGFSBUNTWYKUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs include:
*Calculated based on substituent contributions; exact values may vary.
- Substituent Effects: Nitro Groups: Introduce strong electron-withdrawing effects, reducing electron density on the biphenyl ring and enhancing thermal stability. This makes the compound suitable for high-temperature applications (e.g., polyimides) . Methyl Groups: Provide steric bulk and electron-donating effects, improving solubility in non-polar solvents compared to unsubstituted dinitrobiphenyls . Halogenation (e.g., Bromine): Increases molecular weight and polarizability, favoring applications in optoelectronics .
Physical and Chemical Properties
Thermal Stability :
- This compound exhibits higher thermal stability than 4,4'-dimethylbiphenyl due to nitro groups, which resist oxidative degradation .
- 4,4'-Dibromo-2,2'-dinitrobiphenyl has a higher melting point (~250°C) compared to the methyl-substituted analog (~180°C) due to stronger intermolecular forces from bromine .
- Solubility: Methyl groups in this compound improve solubility in toluene and dichloromethane compared to 2,2'-dinitrobiphenyl, which is sparingly soluble in non-polar solvents . Acetoxy derivatives (e.g., 4,4'-Diacetoxy-2,2'-dinitrobiphenyl) show enhanced solubility in polar aprotic solvents like DMF, facilitating polymer synthesis .
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